molecular formula C13H15N3O5 B11408293 3,4,5-trimethoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

3,4,5-trimethoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B11408293
M. Wt: 293.27 g/mol
InChI Key: OWJVSJPUXQOVJL-UHFFFAOYSA-N
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Description

trimethoxyphenyl (TMP) functional group . This moiety plays a crucial role in various biologically active molecules, both natural and synthetic. TMP-containing compounds exhibit diverse bioactivity effects, surpassing other derivatives at comparable concentrations .

Preparation Methods

Synthetic Routes::

  • TMPB can be synthesized through various routes, including condensation reactions or cyclizations.
  • One common method involves the reaction of 3,4,5-trimethoxybenzoic acid with 4-methyl-1,2,5-oxadiazol-3-amine.
  • The resulting compound undergoes amidation to form TMPB.
Industrial Production::
  • While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale synthesis.

Chemical Reactions Analysis

Reactions::

  • TMPB can participate in various reactions, such as oxidation, reduction, and substitution.
  • Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
  • Major products depend on the specific reaction conditions and substituents.

Scientific Research Applications

TMPB finds applications across several fields:

    Anti-Cancer Effects: Inhibits tubulin, Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β.

    Anti-Fungal and Anti-Bacterial Properties: Active against Helicobacter pylori and Mycobacterium tuberculosis.

    Antiviral Activity: Potential against AIDS virus, hepatitis C virus, and influenza virus.

    Anti-Parasitic Agents: Effective against Leishmania, Malaria, and Trypanosoma.

    Other Properties: Anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine effects.

Mechanism of Action

  • TMPB likely interacts with specific molecular targets and pathways, leading to its diverse effects. Further research is needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

  • TMPB’s uniqueness lies in its TMP group, which confers distinct properties.
  • Similar compounds include colchicine, podophyllotoxin, trimetrexate, and trimethoprim.

Properties

Molecular Formula

C13H15N3O5

Molecular Weight

293.27 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C13H15N3O5/c1-7-12(16-21-15-7)14-13(17)8-5-9(18-2)11(20-4)10(6-8)19-3/h5-6H,1-4H3,(H,14,16,17)

InChI Key

OWJVSJPUXQOVJL-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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